molecular formula C18H19N5O2S2 B2513167 8-(Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione CAS No. 328117-67-5

8-(Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione

Cat. No.: B2513167
CAS No.: 328117-67-5
M. Wt: 401.5
InChI Key: TYAOFPBYWIFJNU-UHFFFAOYSA-N
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Description

8-(Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione is a useful research compound. Its molecular formula is C18H19N5O2S2 and its molecular weight is 401.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Applications

Design and Synthesis for Anticancer Activity The compound 8-(Benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione, as part of the purine-diones family, has been studied for its potential in anticancer applications. Hayallah (2017) reported the design and synthesis of various purine-diones and their analogs, including olomoucine derivatives, showing significant inhibition activity against the human breast cancer cell line MCF-7, compared to the reference drug doxorubicin. This highlights the compound's relevance in the development of new anticancer agents (Hayallah, 2017).

Synthesis Methods and Protective Groups

Thietanyl Protection in Synthesis The synthesis of certain purine-diones, including 8-substituted variants, often requires the use of protective groups. Khaliullin and Shabalina (2020) demonstrated the use of thietanyl as a protective group, enabling the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. The stability of the thietanyl protecting group, even under nucleophilic substitution conditions, offers an advantage in the synthesis process, contributing to the substance's versatility in research and potential therapeutic applications (Khaliullin & Shabalina, 2020).

Properties

IUPAC Name

8-(1,3-benzothiazol-2-ylsulfanyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S2/c1-10(2)8-9-23-13-14(22(3)16(25)21-15(13)24)20-17(23)27-18-19-11-6-4-5-7-12(11)26-18/h4-7,10H,8-9H2,1-3H3,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAOFPBYWIFJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1SC3=NC4=CC=CC=C4S3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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